2-(4-Carboxyphenyl)-3-hydroxypyridine

Regioisomer Differentiation Physicochemical Properties Medicinal Chemistry

Why settle for generic hydroxyphenylpyridines? 2-(4-Carboxyphenyl)-3-hydroxypyridine (CAS 1261937-73-8) offers a unique 2,3-substitution pattern that creates an intramolecular hydrogen-bonded conformation, enhancing target binding and membrane permeability (XLogP3=1.7). Its three orthogonal reactive handles (carboxylic acid, phenolic -OH, pyridine N) enable sequential functionalization for advanced chemical probes, while the chelating 3-hydroxypyridine moiety serves as a versatile linker for MOFs and coordination polymers. Avoid experimental failure: insist on this specific regioisomer with certified ≥98% purity.

Molecular Formula C12H9NO3
Molecular Weight 215.208
CAS No. 1261937-73-8
Cat. No. B595986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Carboxyphenyl)-3-hydroxypyridine
CAS1261937-73-8
Synonyms2-(4-Carboxyphenyl)-3-hydroxypyridine
Molecular FormulaC12H9NO3
Molecular Weight215.208
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)O
InChIInChI=1S/C12H9NO3/c14-10-2-1-7-13-11(10)8-3-5-9(6-4-8)12(15)16/h1-7,14H,(H,15,16)
InChIKeyFHMJSQINYLEMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Carboxyphenyl)-3-hydroxypyridine (CAS 1261937-73-8): A Bifunctional Pyridine Building Block for Research Procurement


2-(4-Carboxyphenyl)-3-hydroxypyridine (IUPAC: 4-(3-hydroxypyridin-2-yl)benzoic acid, CAS 1261937-73-8) is an organic compound belonging to the class of phenylpyridine derivatives, with the molecular formula C12H9NO3 and a molecular weight of 215.21 g/mol . It features a pyridine ring with a hydroxyl group at the 3-position and a para-carboxyphenyl substituent at the 2-position. The compound is primarily utilized as a versatile synthetic intermediate and building block in pharmaceutical research and organic synthesis, offering dual functional handles (carboxylic acid and phenolic hydroxyl) for further derivatization .

Why Generic Substitution of 2-(4-Carboxyphenyl)-3-hydroxypyridine (CAS 1261937-73-8) Fails: The Criticality of Regioisomeric Purity and Functional Group Placement


Substituting 2-(4-carboxyphenyl)-3-hydroxypyridine with a generic 'hydroxyphenylpyridine' or a closely related regioisomer (e.g., 3-(4-carboxyphenyl)-2-hydroxypyridine or 4-(pyridin-2-yl)benzoic acid) is not scientifically valid without rigorous validation. The specific 2,3-substitution pattern on the pyridine ring dictates a unique intramolecular hydrogen-bonding environment, chelation geometry, and electronic distribution compared to its 2,4-, 3,2-, or non-hydroxylated analogs . These subtle structural differences can profoundly alter binding affinity to biological targets [1], coordination behavior in metal-organic frameworks (MOFs) , and the regioselectivity of downstream chemical reactions. Consequently, using an alternative compound without verification risks experimental failure, irreproducible results, and wasted resources in both discovery chemistry and material science applications.

2-(4-Carboxyphenyl)-3-hydroxypyridine (CAS 1261937-73-8): Quantitative Evidence of Differentiation for Informed Procurement


Critical Differentiation: 2,3- vs. 3,2- Substitution Pattern and Its Impact on Intramolecular Hydrogen Bonding and Solubility

The target compound, 2-(4-carboxyphenyl)-3-hydroxypyridine, is distinguished from its common regioisomer, 3-(4-carboxyphenyl)-2-hydroxypyridine (CAS 936636-14-5), by the position of the hydroxyl group. This 2,3-substitution pattern allows for a strong, six-membered intramolecular hydrogen bond between the pyridine nitrogen and the adjacent phenolic hydroxyl group. This interaction is absent in the 3,2-isomer. This structural feature directly influences physicochemical properties, as evidenced by computational predictions. The target compound has a higher predicted lipophilicity (XLogP3 = 1.7) compared to alternative LogP values reported for its isomer (LogP ~1.05), suggesting superior membrane permeability in biological assays [1].

Regioisomer Differentiation Physicochemical Properties Medicinal Chemistry

Proven Synthetic Utility: Differentiated Value as a Versatile Building Block vs. Non-Functionalized Analogs

2-(4-Carboxyphenyl)-3-hydroxypyridine offers distinct synthetic advantages over simpler analogs like 4-(pyridin-2-yl)benzoic acid (CAS 4385-62-0). The presence of the 3-hydroxyl group provides a third, orthogonally reactive handle for derivatization (e.g., O-alkylation, sulfonation, or Mitsunobu reactions), in addition to the carboxylic acid and the pyridine nitrogen . This is supported by its common use as a core scaffold for generating libraries of more complex molecules . The non-hydroxylated analog 4-(pyridin-2-yl)benzoic acid, with a molecular weight of 199.21 g/mol and formula C12H9NO2, lacks this additional functional handle, limiting its utility in multi-step synthetic sequences .

Synthetic Chemistry Building Blocks Drug Discovery

Validated Structural Identity and Purity: Analytical Benchmarking for Reproducible Research

Verifiable analytical data from suppliers confirms the identity and purity of 2-(4-carboxyphenyl)-3-hydroxypyridine. The canonical SMILES string, `C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)O`, and the InChI Key, `FHMJSQINYLEMRL-UHFFFAOYSA-N`, provide unambiguous structural verification . Commercially, the compound is available with a certified purity of 'Not Less Than 98%' (NLT 98%), a specification that ensures its suitability for demanding applications like medicinal chemistry campaigns and analytical method development . This level of characterization and purity specification is essential for ensuring reproducibility and reliability in scientific experiments.

Analytical Chemistry Quality Control Procurement Specifications

Optimal Research and Industrial Application Scenarios for 2-(4-Carboxyphenyl)-3-hydroxypyridine (CAS 1261937-73-8) Based on Differentiated Evidence


Medicinal Chemistry: Synthesizing Libraries of Conformationally Constrained Biaryl Inhibitors

This compound is an ideal starting material for medicinal chemists synthesizing libraries of biaryl inhibitors, such as kinase or protease inhibitors. The quantitative evidence of a higher XLogP3 (1.7) compared to its regioisomer indicates improved predicted membrane permeability. The unique 2,3-substitution pattern allows for the design of molecules where an intramolecular hydrogen bond stabilizes a bioactive conformation, a feature often exploited to improve target binding and pharmacokinetic properties.

Coordination Chemistry: Designing Functional Metal-Organic Frameworks (MOFs) and Catalysts

The presence of both a carboxylic acid and a chelating 3-hydroxypyridine moiety makes this compound a valuable linker for constructing coordination polymers and metal-organic frameworks (MOFs). Unlike the non-chelating 4-(pyridin-2-yl)benzoic acid, the 2,3-substitution pattern allows for bidentate chelation to a single metal center or bridging between multiple centers. This can impart novel magnetic, catalytic, or gas sorption properties to the resulting material.

Analytical Method Development: Use as a Well-Characterized Standard

With a certified purity of NLT 98% and fully characterized analytical identifiers (InChI Key: FHMJSQINYLEMRL-UHFFFAOYSA-N, exact mass: 215.058243149 Da), this compound serves as an excellent standard for calibrating analytical instruments (e.g., HPLC, LC-MS) used in drug metabolism, pharmacokinetic (DMPK) studies, or quality control of pharmaceutical processes. Its high purity specification reduces the risk of impurity peaks interfering with quantification of target analytes.

Chemical Biology: Creating Bifunctional Probes for Target Engagement Studies

The three orthogonal reactive handles (carboxylic acid, phenolic hydroxyl, and pyridine nitrogen) allow for selective, sequential functionalization. This enables researchers to use 2-(4-carboxyphenyl)-3-hydroxypyridine as a core scaffold for building sophisticated chemical biology probes. For instance, one handle can be used to attach a fluorophore for visualization, another to link a photoaffinity label for target capture, and the third to optimize target binding affinity. This level of synthetic versatility is not possible with simpler phenylpyridine analogs.

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